1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one
Description
1-(3,4-Dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound featuring a 3,3-diphenylpropan-1-one backbone fused with a 3,4-dihydroquinoline moiety. This hybrid structure combines the lipophilic diphenylpropanone group, known for its metabolic stability and membrane permeability, with the tetrahydroquinoline fragment, which is associated with diverse biological activities, including calcium channel modulation and anti-inflammatory effects . The compound is typically synthesized via condensation reactions involving ketone precursors and substituted amines, followed by purification using silica gel chromatography . Its structural complexity and hybrid nature make it a candidate for medicinal chemistry research, particularly in targeting neurological and inflammatory pathways.
Properties
Molecular Formula |
C24H23NO |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C24H23NO/c26-24(25-17-9-15-21-14-7-8-16-23(21)25)18-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-8,10-14,16,22H,9,15,17-18H2 |
InChI Key |
ZNTPIPUFVWSMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one typically involves the following steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Attachment of Diphenylpropanone: The diphenylpropanone moiety can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its cytotoxic effects on cancer cells.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one exerts its effects involves interactions with various molecular targets. For instance, its cytotoxic effects on cancer cells may be due to its ability to induce apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
NP118809 (1-(4-Benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one)
- Structural Difference: Replaces the dihydroquinoline group with a benzhydrylpiperazine moiety.
- Functional Impact: The piperazine group enhances selectivity for N-type calcium channels, making NP118809 a potent analgesic. In contrast, the dihydroquinoline in the target compound may favor interactions with alternative targets, such as inflammatory mediators .
- Synthesis : Both compounds employ similar ketone-based intermediates but diverge in amine coupling steps.
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-Isobutylphenyl)propan-1-one
- Structural Difference: Substitutes one phenyl group in the diphenylpropanone with a 4-isobutylphenyl fragment (ibuprofen derivative).
- The target compound’s diphenyl groups may enhance hydrophobic interactions with non-polar enzyme pockets .
3-(1H-Indol-3-yl)-1,3-diphenylpropan-1-one (3a)
- Structural Difference: Replaces the dihydroquinoline with an indole ring.
- Functional Impact: The indole group enables serotonin receptor interactions, whereas the dihydroquinoline in the target compound may prioritize calcium channel binding. Both exhibit anti-proliferative activity, but metabolic pathways differ due to heterocyclic substituents .
1,3-Diphenylpropan-1-one (Dihydrochalcone Derivatives)
- Structural Difference: Lacks the dihydroquinoline ring, retaining only the diphenylpropanone core.
- Functional Impact: Simpler chalcones like 1b (1,3-diphenylpropan-1-one) are prone to bioreduction, yielding dihydrochalcones with antioxidant properties. The dihydroquinoline in the target compound likely improves metabolic stability, reducing susceptibility to enzymatic reduction .
2,3-Epoxy-1,3-diphenylpropan-1-one
- Structural Difference: Incorporates an epoxy group on the propanone backbone.
- Functional Impact: The epoxy group introduces reactivity for further chemical modifications but reduces stability compared to the dihydroquinoline-substituted compound. This difference may limit its utility in long-term therapeutic applications .
Comparative Analysis Table
Key Research Findings
- Biological Activity: The dihydroquinoline moiety in the target compound enhances selectivity for neurological targets compared to chalcones or indole derivatives, which prioritize antioxidant or receptor-based pathways .
- Metabolic Stability: The diphenylpropanone backbone combined with dihydroquinoline improves resistance to enzymatic degradation compared to epoxy or chalcone analogs .
- Synthetic Feasibility : Hybrid strategies (e.g., combining ibuprofen or piperazine fragments) increase complexity but enable multitarget pharmacology .
Biological Activity
The compound 1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one is with a molecular weight of approximately 283.37 g/mol. The compound features a quinoline moiety fused with a diphenylpropanone structure, contributing to its unique biological profile.
Antioxidant Activity
Research indicates that compounds containing quinoline structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. A study demonstrated that derivatives of quinoline could scavenge free radicals effectively, suggesting potential applications in neurodegenerative disorders where oxidative stress plays a pivotal role .
Anticholinesterase Activity
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of AChE are vital in treating Alzheimer's disease. One study reported that related compounds showed IC50 values ranging from 0.28 µM to 2.81 µM against various AChE isoforms and monoamine oxidases (MAOs), indicating strong potential as dual-target agents for neurodegenerative diseases .
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicated that at concentrations below 12.5 µM, the compound did not exhibit significant cytotoxicity towards PC12 and HT-22 cells, which are commonly used models for neurotoxicity studies . Additionally, acute toxicity studies in vivo showed no adverse effects at high doses (up to 2500 mg/kg) .
The biological activity of 1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for AChE and MAOs, altering neurotransmitter levels and potentially improving cognitive function.
- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress, it may protect neuronal cells from damage.
- Blood-Brain Barrier Penetration : Preliminary studies suggest that this compound can cross the blood-brain barrier (BBB), enhancing its therapeutic potential for central nervous system disorders .
Case Studies and Research Findings
| Study | Year | Findings |
|---|---|---|
| Guo et al. | 2022 | Identified potent AChE and MAO inhibitors with promising safety profiles; compound 3e showed effective BBB penetration. |
| Zhang et al. | 2024 | Demonstrated antioxidant activity in cellular models; suggested potential in treating oxidative stress-related conditions. |
| Liu et al. | 2024 | Investigated structure-activity relationships; found that modifications to the quinoline structure enhanced biological efficacy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
